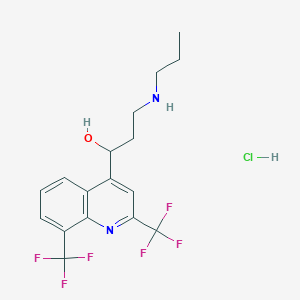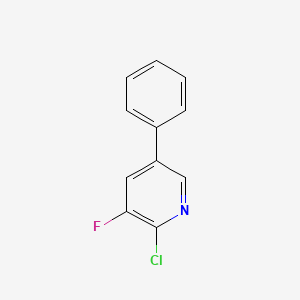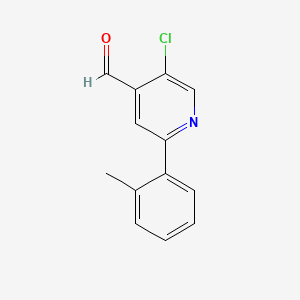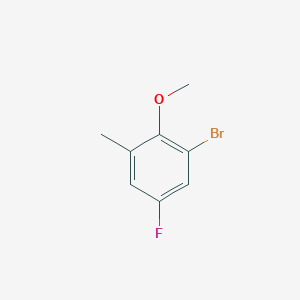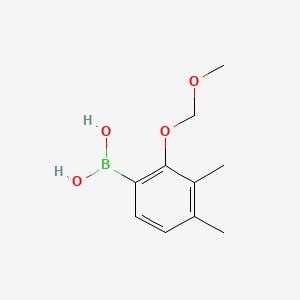
(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with methoxymethoxy and dimethyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding phenylboronic acid derivative.
Methoxymethoxy Protection: The phenylboronic acid is then subjected to methoxymethoxy protection to introduce the methoxymethoxy group.
Dimethyl Substitution:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of palladium catalysts for efficient coupling reactions.
Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.
Purification: Techniques such as recrystallization or chromatography to obtain the final product in pure form.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: Substitution reactions can occur at the methoxymethoxy or dimethyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Solvents: Common solvents include toluene, ethanol, and dichloromethane.
Major Products:
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Oxidation Products: Phenols or quinones depending on the reaction conditions.
Substitution Products: Various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various chemical reactions and applications:
Molecular Targets: The boronic acid group targets diol-containing molecules, forming stable boronate esters.
Pathways Involved: The compound participates in transmetalation reactions during Suzuki-Miyaura coupling, where the boron atom transfers its organic group to a palladium catalyst.
Comparación Con Compuestos Similares
2-Methoxyphenylboronic acid: Similar structure but lacks the dimethyl groups.
4-Methoxyphenylboronic acid: Similar structure but with a different substitution pattern.
3,4-Dimethylphenylboronic acid: Lacks the methoxymethoxy group.
Uniqueness: (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid is unique due to the presence of both methoxymethoxy and dimethyl groups, which confer distinct reactivity and properties compared to other boronic acids. This combination of functional groups enhances its utility in specific chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H15BO4 |
|---|---|
Peso molecular |
210.04 g/mol |
Nombre IUPAC |
[2-(methoxymethoxy)-3,4-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-7-4-5-9(11(12)13)10(8(7)2)15-6-14-3/h4-5,12-13H,6H2,1-3H3 |
Clave InChI |
WZHZVBKERKIDHZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)C)C)OCOC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


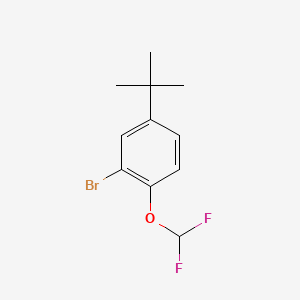
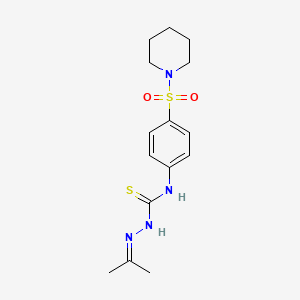


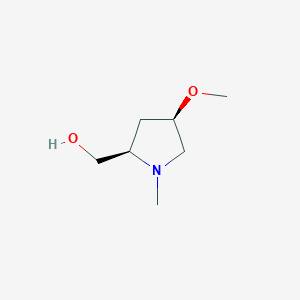
![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
